![molecular formula C14H24O B13968204 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol CAS No. 388087-87-4](/img/structure/B13968204.png)
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol is a complex organic compound with the molecular formula C({12})H({20})O. It is a member of the tricyclic hydrocarbons, specifically derived from adamantane, and is known for its unique structural properties .
Métodos De Preparación
The synthesis of 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of adamantane derivatives followed by selective oxidation to introduce the hydroxyl group at the desired position. Industrial production methods may involve catalytic hydrogenation and controlled oxidation processes to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens using reagents like chlorine or bromine under specific conditions.
Aplicaciones Científicas De Investigación
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound is either utilized or modified by biological systems .
Comparación Con Compuestos Similares
Similar compounds to 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol include:
1,3-Dimethyltricyclo[3.3.1.1~3,7~]decane: Lacks the ethyl and hydroxyl groups, resulting in different chemical properties and reactivity.
2-Adamantanol: Shares the tricyclic structure but differs in the position and number of substituents, affecting its physical and chemical behavior.
Tricyclo[3.3.1.1~3,7~]decan-1-ol, acetate: An ester derivative with distinct reactivity due to the presence of the acetate group.
These comparisons highlight the uniqueness of 2-Ethyl-1,3-dimethyltricyclo[331
Propiedades
Número CAS |
388087-87-4 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
2-ethyl-1,3-dimethyladamantan-2-ol |
InChI |
InChI=1S/C14H24O/c1-4-14(15)12(2)6-10-5-11(7-12)9-13(14,3)8-10/h10-11,15H,4-9H2,1-3H3 |
Clave InChI |
DWEJWCORWHNDIL-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2(CC3CC(C2)CC1(C3)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B13968125.png)
![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
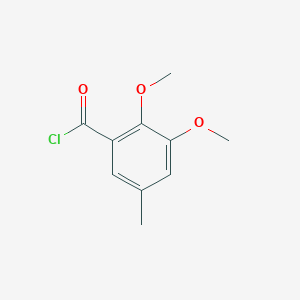
![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)
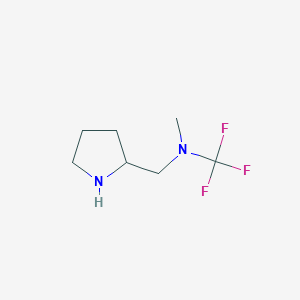

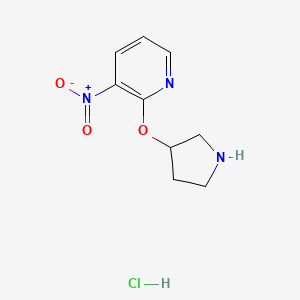

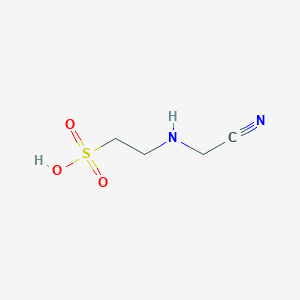
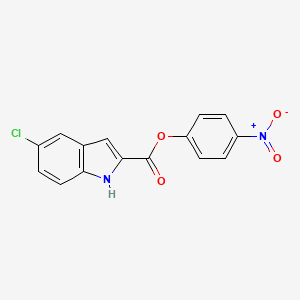
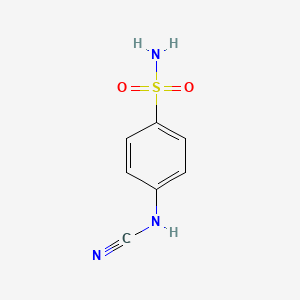
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
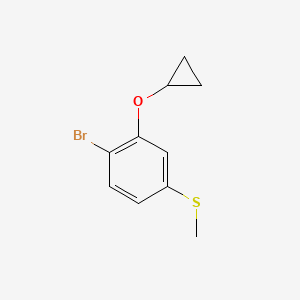
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
